molecular formula C23H20N4O5 B569533 Acetaminotadalafil CAS No. 1446144-71-3

Acetaminotadalafil

Cat. No.: B569533
CAS No.: 1446144-71-3
M. Wt: 432.436
InChI Key: MUILQBHOQBZMPG-VGOFRKELSA-N
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Description

Acetaminotadalafil is an impurity of Tadalafil, which is an inhibitor of phosphodiesterase 5 and could be used in the treatment of erectile dysfunction . It has a molecular formula of C23H17N4O5 .


Molecular Structure Analysis

The molecular structure of this compound is complex and requires advanced tools for analysis. Molecular dynamics simulations and structural analysis are commonly used to decipher the functional impact of molecular structures .

Scientific Research Applications

  • Identification of Acetaminotadalafil in Dietary Supplements : A study identified a new tadalafil analogue, this compound, in a dietary supplement. It was detected using HPLC in a bulk powder used for manufacturing dietary supplements. The compound was isolated and structurally elucidated using various spectroscopy methods, identifying it as an acetylated compound of aminotadalafil (Lee et al., 2013).

Safety and Hazards

Acetaminotadalafil is considered harmful if swallowed . Other potential hazards are not well-documented.

Mechanism of Action

Target of Action

Acetaminotadalafil is a structural analog of tadalafil , which is a selective phosphodiesterase-5 (PDE5) inhibitor . PDE5 is the primary target of tadalafil . This enzyme plays a crucial role in regulating the concentration of cyclic guanosine monophosphate (cGMP), which is involved in smooth muscle relaxation .

Mode of Action

As a PDE5 inhibitor, this compound likely prevents the degradation of cGMP by PDE5 . This action increases the levels of cGMP, leading to smooth muscle relaxation . This mechanism is particularly relevant in the corpus cavernosum of the penis, leading to increased blood flow and penile erection .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nitric oxide (NO)-cGMP pathway . In this pathway, NO activates the enzyme guanylate cyclase, which produces cGMP. The cGMP then triggers smooth muscle relaxation. By inhibiting PDE5, this compound prevents the breakdown of cGMP, enhancing the effects of this pathway .

Pharmacokinetics

Considering its structural similarity to tadalafil, it may share similar absorption, distribution, metabolism, and excretion (adme) properties . Tadalafil is absorbed rapidly after oral administration and is distributed widely in the body . It is metabolized primarily by the liver enzyme CYP3A4 and is excreted in the feces and urine .

Result of Action

The molecular effect of this compound is the inhibition of PDE5, leading to an increase in cGMP levels . The cellular effect is the relaxation of smooth muscle cells, particularly in the corpus cavernosum of the penis, leading to increased blood flow and penile erection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as diet, co-administration with other drugs, and exposure to environmental chemicals can affect the metabolism of this compound . For example, certain foods or drugs can inhibit or induce CYP3A4, the primary enzyme responsible for the metabolism of tadalafil, which could potentially affect the metabolism of this compound .

Properties

IUPAC Name

N-[(2R,8R)-2-(1,3-benzodioxol-5-yl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5/c1-12(28)25-26-10-20(29)27-17(23(26)30)9-15-14-4-2-3-5-16(14)24-21(15)22(27)13-6-7-18-19(8-13)32-11-31-18/h2-8,17,22,24H,9-11H2,1H3,(H,25,28)/t17-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUILQBHOQBZMPG-VGOFRKELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347647
Record name Acetaminotadalafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446144-71-3
Record name Acetaminotadalafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446144713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetaminotadalafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETAMINOTADALAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTF06O4T7I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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